molecular formula C11H13N3 B3161637 (r)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine CAS No. 871721-01-6

(r)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine

Cat. No.: B3161637
CAS No.: 871721-01-6
M. Wt: 187.24 g/mol
InChI Key: BCWSPVPPKRRCPI-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine is a chiral compound featuring a pyrazole ring attached to a phenyl group, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Attachment to the Phenyl Group: The pyrazole ring is then attached to a phenyl group via a coupling reaction, such as a Suzuki or Heck reaction.

    Introduction of the Ethanamine Moiety:

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound may be used to study enzyme interactions, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, ®-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine is investigated for its potential therapeutic properties, including its role as an inhibitor or activator of specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ®-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine: The enantiomer of the compound, which may have different biological activities.

    1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine: The racemic mixture of the compound.

    1-(4-(1h-Pyrazol-1-yl)phenyl)propan-1-amine: A similar compound with a different alkyl chain length.

Uniqueness

®-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine is unique due to its specific chiral configuration, which can lead to distinct biological and chemical properties compared to its enantiomer or racemic mixture.

Properties

IUPAC Name

(1R)-1-(4-pyrazol-1-ylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9(12)10-3-5-11(6-4-10)14-8-2-7-13-14/h2-9H,12H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWSPVPPKRRCPI-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)N2C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(r)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
(r)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine
Reactant of Route 3
(r)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine
Reactant of Route 4
Reactant of Route 4
(r)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine
Reactant of Route 5
Reactant of Route 5
(r)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine
Reactant of Route 6
Reactant of Route 6
(r)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.